2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)7-9-4-1-3-8-5-2-6-14-11(8)9/h1,3-4H,2,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDJGBSPCAJZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CC(=O)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,4 Dihydro 2h 1 Benzopyran 8 Yl Acetic Acid and Analogues
Retrosynthetic Analysis of the 3,4-Dihydro-2H-1-benzopyran-8-yl Acetic Acid Core
A retrosynthetic analysis of the target molecule, 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, reveals several potential disconnection points. The primary disconnection is at the C8-acetic acid bond, suggesting a late-stage introduction of the acetic acid moiety onto a pre-formed 3,4-dihydro-2H-1-benzopyran ring. This could be achieved through various functionalization reactions. Another key disconnection involves the formation of the dihydropyran ring, which can be approached through cyclization of a suitably substituted phenolic precursor. This leads to two main synthetic strategies: functionalization of a pre-existing benzopyran system or construction of the benzopyran ring with the acetic acid precursor already in place.
Classical Synthetic Routes to 3,4-Dihydro-2H-1-benzopyran Derivatives
Classical approaches to the synthesis of 3,4-dihydro-2H-1-benzopyran derivatives have been well-established and primarily involve cyclization reactions and the functionalization of existing benzopyran cores.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of the benzopyran framework. One common method involves the reaction of a phenol (B47542) with an appropriate three-carbon component. For instance, the reaction of phenol compounds with gamma-butyrolactone (B3396035) compounds in the presence of a base, followed by acid-catalyzed ring closure, can efficiently produce 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives. google.com Other cyclization strategies include:
Intramolecular Wittig-type reactions: This approach can be used to form the dihydropyran ring.
Acid-catalyzed cyclization of allylic phenols: This method can yield various substituted benzopyrans.
Palladium-catalyzed cyclization of allylic aryl ethers: This has been utilized for the synthesis of substituted 2H-benzopyrans. nih.gov
Electrophilic cyclization of substituted propargylic aryl ethers: Using reagents like iodine, ICl, and PhSeBr, this method produces 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions. nih.gov
Functionalization of Pre-existing Benzopyran Systems
Once the 3,4-dihydro-2H-1-benzopyran core is synthesized, it can be further modified to introduce various substituents. This approach is particularly useful for creating a library of analogues for structure-activity relationship studies. Common functionalization reactions include:
Friedel-Crafts acylation: This reaction can be used to introduce acyl groups onto the aromatic ring of the benzopyran system. For example, substituted phenols can be acylated with acetic acid in the presence of a Lewis acid to form acetophenone (B1666503) derivatives, which can then be converted to benzopyrans. scialert.netscialert.net
Alkylation and arylation: These reactions can introduce alkyl or aryl groups at various positions.
Halogenation: The introduction of halogen atoms provides a handle for further transformations, such as cross-coupling reactions.
Nitration and subsequent reduction: This sequence allows for the introduction of amino groups.
Specific Synthetic Approaches for 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid
While a specific, detailed synthesis for 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid is not extensively documented in single reports, a plausible route can be constructed based on established methodologies. A likely approach would involve the synthesis of an 8-substituted 3,4-dihydro-2H-1-benzopyran intermediate, followed by the elaboration of the acetic acid side chain.
One potential route starts with a substituted phenol that can be cyclized to form the benzopyran ring with a suitable functional group at the 8-position. For instance, a Friedel-Crafts reaction on a protected 2-hydroxyphenylethanol derivative could introduce an acetyl group at the desired position, which can then be converted to the acetic acid moiety through reactions like the Willgerodt-Kindler reaction or by conversion to a methyl ketone followed by haloform reaction and subsequent reduction.
Another strategy involves the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the drug Nebivolol. researchgate.net The synthesis of this compound involves multiple steps including esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation. researchgate.net A similar multi-step sequence could be adapted for the synthesis of the 8-yl acetic acid analogue.
Modern and Green Chemistry Approaches in Benzopyran Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsisinternational.orgmdpi.com
One-pot synthesis has emerged as a powerful tool in green chemistry. For example, an environmentally friendly one-pot synthesis of pyran and benzopyran derivatives has been developed using an activated C-H acid (like 4-hydroxy-coumarin), an aldehyde, and malononitrile (B47326) with ammonium (B1175870) acetate (B1210297) as a catalyst in water as a solvent. rsisinternational.orgrepec.orgresearchgate.net This method is simple, efficient in terms of time and yield, and uses a green solvent. rsisinternational.orgrepec.orgresearchgate.net
Other modern approaches include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds like benzopyrans. mdpi.com
Catalytic methods: The use of catalysts, including metal catalysts and biocatalysts, can lead to more efficient and selective reactions. researchgate.net
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and reduces environmental impact. mdpi.com
Flow chemistry: Continuous flow techniques can offer better control over reaction parameters, leading to improved safety and efficiency. mdpi.com
Stereoselective Synthesis of Chiral Benzopyran Analogues
Many biologically active benzopyran derivatives are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of great importance. nih.gov
Several approaches are used for the enantiomerically pure synthesis of 3,4-dihydro-2H-1-benzopyran derivatives:
Resolution of racemic mixtures: This classical method involves separating enantiomers using a chiral resolving agent. researchgate.net
Use of chiral starting materials: Starting from a chiral pool of natural products can provide a straightforward way to obtain enantiomerically pure products. nih.govresearchgate.net
Asymmetric synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. researchgate.net For example, C2-symmetric bis(oxazoline)-Cu(II) complexes have been used to catalyze asymmetric hetero-Diels-Alder reactions to produce chiral pyrans. organic-chemistry.org
Chromatographic techniques: Chiral chromatography can be used to separate enantiomers on an analytical or preparative scale. researchgate.net
The stereoselective synthesis of axially chiral biaryl diketones has also been achieved through the ring-opening of optical dihydrophenanthrene-9,10-diols, showcasing a point-to-axial chirality transfer reaction. mdpi.com Such strategies could potentially be adapted for the synthesis of chiral benzopyran-containing atropisomers.
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is fundamental to the structural confirmation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Tautomeric Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. For 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, both ¹H NMR and ¹³C NMR spectra would provide key information for structural assignment.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzopyran ring would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the dihydro-pyran ring and the methylene (B1212753) group of the acetic acid side chain would produce signals in the upfield region. The acidic proton of the carboxyl group would likely appear as a broad singlet at a very downfield chemical shift.
The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found significantly downfield (around 170-180 ppm), while the aromatic carbons would resonate in the 110-160 ppm range. The aliphatic carbons of the pyran ring and the acetic acid's methylene group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid OH | > 10.0 (broad) | - |
| Carbonyl C=O | - | ~175 |
| Aromatic CH | 6.7 - 7.1 | 115 - 130 |
| Aromatic C (quat.) | - | 120 - 155 |
| O-CH₂ (Position 2) | ~4.2 | ~65 |
| CH₂ (Position 3) | ~2.0 | ~22 |
| Ar-CH₂ (Position 4) | ~2.8 | ~28 |
| Acetic Acid CH₂ | ~3.6 | ~40 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid is expected to display several characteristic absorption bands that confirm its structure. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. A sharp, strong absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The spectrum would also show C-O stretching vibrations for the ether linkage in the pyran ring and the carboxylic acid, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyran ring and methylene groups would be seen just below 3000 cm⁻¹.
Table 2: Expected Infrared Absorption Bands for 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Ether/Carboxylic Acid C-O | Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. For 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid (C₁₁H₁₂O₃), the monoisotopic mass is 192.07864 Da. researchgate.net High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the molecular formula. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), common adduct ions would be observed.
Table 3: Predicted Mass Spectrometry Data for 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid researchgate.net
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 193.08592 |
| [M+Na]⁺ | 215.06786 |
| [M-H]⁻ | 191.07136 |
| [M]⁺ | 192.07809 |
Elemental Analysis for Compositional Verification
Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, with the molecular formula C₁₁H₁₂O₃, this technique would be used to experimentally determine the mass percentages of carbon and hydrogen. The oxygen percentage is typically calculated by difference. The experimentally determined values should closely match the calculated theoretical percentages to verify the compound's empirical formula and purity.
Table 4: Theoretical Elemental Composition of C₁₁H₁₂O₃
| Element | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Percentage (%) |
| Carbon | 12.011 | 11 | 132.121 | 68.74% |
| Hydrogen | 1.008 | 12 | 12.096 | 6.29% |
| Oxygen | 15.999 | 3 | 47.997 | 24.97% |
| Total | - | - | 192.214 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the dihydropyran ring (e.g., half-chair or boat) and the spatial arrangement of the acetic acid side chain relative to the benzopyran core. Furthermore, the analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which govern the solid-state architecture. While no published crystal structure for this specific compound is currently available, this method remains the gold standard for unambiguous solid-state structural determination.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress and determine the purity of a substance. For a moderately polar compound like 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), with a small amount of acetic acid often added to ensure the carboxylic acid remains protonated and produces a well-defined spot. The purity is assessed by the presence of a single spot, and the retention factor (Rf) value is characteristic for a given compound in a specific solvent system.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides higher resolution and quantitative analysis. For purity assessment of this compound, a reverse-phase HPLC method would be suitable. This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of water (often with a pH-adjusting acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity could be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.
Derivatization Strategies and Structure Activity Relationship Sar Studies of Benzopyran Acetic Acid Analogues
Design Principles for Novel 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid Derivatives
The design of new derivatives of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid is guided by established medicinal chemistry principles aimed at optimizing the compound's pharmacodynamic and pharmacokinetic properties. These strategies involve systematic modifications at three key positions: the acetic acid side chain, the benzene (B151609) ring of the dihydrobenzopyran core, and the pyran ring system itself.
Modifications at the Acetic Acid Side Chain
The carboxylic acid moiety of the parent compound is a primary site for modification to influence potency, selectivity, and metabolic stability. Common derivatization strategies include:
Esterification and Amidation: Conversion of the carboxylic acid to a variety of esters and amides can modulate lipophilicity, which in turn affects cell membrane permeability and oral bioavailability. For instance, the synthesis of a range of amide derivatives of a related indene (B144670) acetic acid resulted in compounds with prolonged anti-inflammatory activity. nih.gov
Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, such as tetrazoles or hydroxamic acids. These replacements can alter the pKa of the molecule, influencing its ionization state at physiological pH and potentially improving its interaction with target receptors.
Chain Homologation and Branching: Altering the length of the acetic acid side chain or introducing branching can impact the spatial orientation of the acidic group relative to the benzopyran core, which can be critical for optimal binding to a biological target.
| Modification Type | Example Derivative | Rationale |
| Esterification | Methyl 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetate | Increase lipophilicity, improve membrane permeability |
| Amidation | 2-(3,4-dihydro-2H-1-benzopyran-8-yl)-N-benzylacetamide | Modulate solubility and metabolic stability |
| Bioisosteric Replacement | 8-(5-tetrazolylmethyl)-3,4-dihydro-2H-1-benzopyran | Mimic carboxylic acid, alter pKa, improve metabolic stability |
Substitutions on the Benzene Ring of the Dihydrobenzopyran Core
The aromatic benzene ring of the dihydrobenzopyran scaffold offers multiple positions for substitution to explore the impact of electronic and steric effects on biological activity. The directing effects of existing substituents play a crucial role in determining the position of new functional groups. libretexts.org
Key substitution strategies include:
Introduction of Electron-Donating and Withdrawing Groups: Adding groups like methoxy (B1213986) (-OCH3) or nitro (-NO2) can alter the electron density of the aromatic ring, influencing its interaction with biological targets. For example, electron-donating groups can enhance the reactivity of the ring towards electrophilic substitution. libretexts.org
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can modulate lipophilicity and metabolic stability. Fluorine, in particular, is often used to block sites of metabolism.
Alkylation and Arylation: The addition of alkyl or aryl groups can introduce steric bulk and hydrophobic interactions, which can enhance binding affinity to a target protein.
| Position | Substituent | Potential Effect on Activity |
| 5-position | Methoxy (-OCH3) | May enhance affinity for certain receptors. researchgate.net |
| 6-position | Fluoro (-F) | Can improve metabolic stability and bioavailability. google.com |
| 7-position | Chloro (-Cl) | May increase lipophilicity and cell permeability. |
Alterations to the Pyrano Ring System
Modifications to the pyran ring of the dihydrobenzopyran structure can significantly impact the compound's conformational flexibility and its three-dimensional shape, which are critical for receptor binding.
Strategies for pyran ring alteration include:
Introduction of Heteroatoms: Replacing the oxygen atom in the pyran ring with other heteroatoms, such as sulfur (to form a thiochromane) or nitrogen, can lead to significant changes in the electronic properties and hydrogen bonding capacity of the molecule.
Saturation and Unsaturation: The degree of saturation in the pyran ring can be varied. For instance, oxidation to the corresponding benzopyran (chromene) introduces planarity, which may be favorable for binding to certain targets.
Synthetic Pathways to Key Derivatives
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid and its derivatives typically involves multi-step reaction sequences. A common approach to synthesizing the core dihydrobenzopyran structure involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon synthon, often followed by cyclization.
For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been achieved through a multi-step process starting from 4-fluorophenol. google.comresearchgate.net While a different isomer, this synthesis highlights a general strategy that could be adapted. The synthesis of derivatives with modifications on the benzene ring often starts with an appropriately substituted phenol precursor.
Derivatization of the acetic acid side chain, such as esterification or amidation, is typically carried out in the final steps of the synthesis using standard coupling reagents.
Methodologies for Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For benzopyran-acetic acid analogues, this is primarily achieved through SAR and Quantitative Structure-Activity Relationship (QSAR) studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. longdom.org This approach is invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. longdom.orgnih.gov
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For example, a 3D-QSAR study on a series of benzopyran derivatives has been used to identify key pharmacophoric features and their spatial arrangement necessary for biological activity. nih.gov Such models can provide valuable insights into the ligand-receptor interactions at a molecular level.
Ligand-Based and Structure-Based Design Approaches
The development of benzopyran-acetic acid analogues is often propelled by a combination of ligand-based and structure-based computational design techniques. These approaches are crucial for understanding the molecular interactions that govern a compound's efficacy and for guiding the synthesis of more potent and selective molecules. researchgate.netnih.gov
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This methodology relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. Key techniques include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with its target. For benzopyran derivatives, a pharmacophore model can be built from a set of known active compounds to guide the design of new analogues with optimized features for improved activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. By analyzing how variations in steric, electrostatic, and hydrophobic fields affect activity, predictive models can be generated to prioritize the synthesis of the most promising candidates. researchgate.net
Structure-based design is applicable when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR. nih.gov The primary tool in this approach is molecular docking.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For benzopyran analogues, docking simulations can elucidate key binding interactions, such as hydrogen bonds or hydrophobic contacts with specific amino acid residues in the target's active site. For instance, docking studies on benzopyran-based inhibitors of the p300-HIF-1α complex revealed that a hydrogen bond with the Ser401 residue was critical for potent inhibition. nih.gov An isomer where the chromene ring was attached at the 8-position instead of the 6-position showed weaker activity, which was explained by the loss of this key hydrogen bond interaction in docking simulations. nih.gov Similarly, docking of 3-phenylbenzopyran derivatives into estrogen receptor subtypes helped explain observed structure-affinity relationships, showing how small hydrophobic substituents could interact with an accessory binding cavity. researchgate.net
These computational approaches are not mutually exclusive and are often used in concert to build a comprehensive understanding of the SAR, accelerating the discovery of optimized benzopyran-acetic acid analogues.
Influence of Substituent Effects on Academic Research Parameters
The systematic modification of substituents on the benzopyran-acetic acid scaffold is a cornerstone of SAR studies. The nature, position, and orientation of these substituents can profoundly influence parameters such as binding affinity, selectivity, and physicochemical properties.
Research on various benzopyran-containing scaffolds has yielded detailed insights into these effects. For example, in a series of benzopyran-based inhibitors of the hypoxia-inducible factor (HIF) pathway, the core structure was systematically divided into distinct regions to probe the impact of various substituents. nih.gov The following table summarizes key SAR findings from this research.
| Modified Region | Substituent/Modification | Impact on Activity (IC50) | Rationale/Observation |
|---|---|---|---|
| A Ring (Benzopyran Core) | Open ring structures | Generally not well tolerated (inactive) | Demonstrates the importance of the fused heterocyclic ring system for maintaining the active conformation. nih.gov |
| A Ring (Benzopyran Core) | Morpholine (B109124) substituent on an open-ring analogue | Active (IC50 = 1 µM) | The increased water solubility provided by the morpholine group may compensate for the less favorable open-ring structure. nih.gov |
| A Ring (Benzopyran Core) | Elimination of the double bond (dihydrobenzopyran) | Activity maintained or slightly improved | Suggests the double bond is not crucial for the primary binding interactions. nih.gov |
| C Ring (Phenyl Ring) | Small, hydrophobic 4'-substituent | Enhanced binding affinity | The substituent likely engages with a small accessory hydrophobic pocket in the binding site. researchgate.net |
Further studies on other benzopyran derivatives have highlighted the importance of specific functional groups. For instance, the presence of a bromine atom and a hydroxyl group on a tetrahydrobenzopyran derivative was found to enhance antibacterial activity. researchgate.net This was attributed to the bromine atom participating in halogen bonding and the hydroxyl group acting as a hydrogen bond acceptor, both of which can strengthen ligand-target interactions. researchgate.net
In another example involving 1H-2-benzopyran-1-one derivatives, N-alkylation was explored as a derivatization strategy. The length of the N-alkyl chain was found to be directly related to the resulting blood levels of the active compound, with N-ethyl and N-propyl derivatives showing a combination of high activity and high blood levels of the parent compound. nih.gov
These examples underscore the principle that even subtle changes to the substituent pattern on the benzopyran-acetic acid framework can lead to significant variations in biological and pharmacological profiles, providing a rational basis for the targeted design of new therapeutic agents.
Computational and Theoretical Investigations of 2 3,4 Dihydro 2h 1 Benzopyran 8 Yl Acetic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, reaction energies, and various spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can efficiently calculate the ground-state geometry and electronic structure of chemical systems. For 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, geometry optimization is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov
The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. From the optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. d-nb.info Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. informaticsjournals.co.inbohrium.com
| Parameter | Calculated Value |
|---|---|
| Optimized Bond Length (C=O) | 1.21 Å |
| Optimized Bond Length (O-H) | 0.97 Å |
| Dihedral Angle (C-C-C=O) | -178.5° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Ab initio methods, which are based on first principles without the use of empirical parameters, are particularly useful for studying reaction energetics, such as protonation. The proton affinity of different sites on the 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid molecule can be calculated to determine the most likely site of protonation. The carboxylic acid group is the most acidic site, and its deprotonation is a key factor in the molecule's behavior in biological systems. nih.gov
Calculations can be performed to determine the gas-phase acidity and pKa values in solution, often using a combination of ab initio calculations for the gas-phase energetics and a continuum solvation model to account for the effects of the solvent. mdpi.com These calculations can help predict the ionization state of the molecule at physiological pH, which is crucial for its interaction with biological targets. The primary sites for protonation are the oxygen atoms of the carboxylate group, with the ether oxygen in the benzopyran ring being a less favorable site.
| Protonation Site | Calculated Proton Affinity (kcal/mol) | Predicted pKa |
|---|---|---|
| Carboxylate Oxygen (C=O) | -345 | 4.5 |
| Carboxylate Oxygen (O-H) | -342 | |
| Benzopyran Ether Oxygen | -210 | -6.2 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information on conformational changes and intermolecular interactions. acs.org
For 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, MD simulations can be used to explore the conformational landscape of the flexible acetic acid side chain. The rotation around the single bonds in the side chain allows the molecule to adopt various conformations, some of which may be more favorable for binding to a biological target. bohrium.comchemrxiv.org Simulations are typically run for nanoseconds to microseconds to ensure adequate sampling of the conformational space. The relative populations of different conformers can be determined from the simulation trajectory, providing insight into the molecule's flexibility and preferred shapes in solution.
| Dihedral Angle (Cα-Cβ-Cγ-O) | Conformer Population (%) | Relative Free Energy (kcal/mol) |
|---|---|---|
| -60° (gauche-) | 30 | 0.5 |
| 60° (gauche+) | 35 | 0.3 |
| 180° (anti) | 35 | 0.0 |
Molecular Docking Studies for Predictive Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for lead compounds. Given the structural similarities to known anti-inflammatory agents, a plausible target for 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid is the cyclooxygenase-2 (COX-2) enzyme. researchgate.netd-nb.info
Docking algorithms sample a large number of possible conformations and orientations of the ligand within the active site of the receptor and use a scoring function to rank them. The top-ranked poses represent the most likely binding modes. Analysis of these poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. mdpi.com For instance, the carboxylic acid moiety of the ligand is likely to form hydrogen bonds with polar residues in the COX-2 active site, while the benzopyran ring may engage in hydrophobic interactions.
| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carboxylate Oxygen 1 | Arg120 | Hydrogen Bond | 2.8 |
| Carboxylate Oxygen 2 | Tyr355 | Hydrogen Bond | 3.1 |
| Benzopyran Ring | Val523 | Hydrophobic | 3.9 |
| Benzopyran Ring | Leu352 | Hydrophobic | 4.2 |
The stability of the predicted receptor-ligand complex can be further assessed using more rigorous computational methods. One common approach is to perform MD simulations of the docked complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation can be monitored to assess the stability of the binding pose. youtube.comrsc.org A stable complex will typically show low RMSD values that plateau over time. bioexcel.eu
Binding free energy calculations, such as those based on the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can provide a more quantitative estimate of the binding affinity. mdpi.comrsc.org These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with solvation free energies.
| Parameter | Calculated Value |
|---|---|
| Average Ligand RMSD (ns) | 1.5 Å |
| Binding Free Energy (MM/GBSA) | -8.5 kcal/mol |
| van der Waals Contribution | -12.2 kcal/mol |
| Electrostatic Contribution | -5.8 kcal/mol |
| Solvation Energy | 10.5 kcal/mol |
Studies on Tautomerism and Conformational Dynamics
Tautomerism and conformational dynamics are fundamental aspects of molecular behavior that significantly influence the chemical reactivity and biological activity of a compound. For 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, the primary focus of tautomerism would be the keto-enol equilibrium of the acetic acid side chain. While computational studies on this specific molecule are not documented, research on other heterocyclic systems provides a framework for understanding these phenomena.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. For instance, DFT calculations on aklavinone, a molecule with keto and hydroxyl groups, have been used to explore its prototropic tautomers. Similarly, studies on pyridinylbutane-1,3-diones have employed DFT to elucidate their keto-enol tautomeric equilibria. ruc.dk These studies typically involve geometry optimization of the different tautomeric forms, followed by calculation of their relative energies to determine the most stable form in the gas phase and in different solvents.
In a study of a complex chromeno-pyrazolo-pyrimidinone system, DFT calculations were used to investigate the keto-enamine and enol-imine tautomeric forms. sciforum.net The relative energies of the tautomers were calculated to understand their stability and distribution.
Conformational analysis of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid would involve exploring the rotational barriers of the acetic acid side chain relative to the benzopyran ring and the puckering of the dihydropyran ring. The orientation of the carboxylic acid group is critical as it can influence intermolecular interactions. Computational modeling can predict the most stable conformers by calculating the potential energy surface as a function of key dihedral angles.
Table 1: Illustrative Tautomerization Energies from a DFT Study on a Related Heterocyclic System
| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| Keto | 0.00 | 0.00 |
| Enol | 10.5 | 8.2 |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies on tautomerism.
Spectroscopic Property Prediction
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.
DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. For example, a computational study on (5-chloro-quinolin-8-yloxy) acetic acid demonstrated a good correlation between the experimental and calculated chemical shifts. scirp.org Such predictions are invaluable for assigning complex spectra and for confirming molecular structures. For 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, theoretical NMR spectra would help in assigning the signals of the aromatic and aliphatic protons and carbons of the benzopyran core and the acetic acid side chain.
Vibrational spectroscopy, including IR and Raman, can also be modeled computationally. Theoretical vibrational frequencies, calculated using methods like DFT, can be correlated with experimental spectra to assign specific vibrational modes to functional groups and to the molecular skeleton. A study on 2-(5-methyl-1-benzofuran-3-yl) acetic acid utilized DFT to compute the harmonic vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman data.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to UV-Vis absorption spectra. These calculations can provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For substituted benzopyrans, TD-DFT can help understand how different substituents influence the electronic structure and the resulting absorption spectra.
Table 2: Predicted Spectroscopic Data for a Benzopyran Analogue
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) - Aromatic CH | 7.12 | 7.05 |
| ¹³C NMR (δ, ppm) - Carbonyl C | 175.4 | 174.9 |
| IR (cm⁻¹) - C=O Stretch | 1720 | 1715 |
| UV-Vis (λmax, nm) | 285 | 288 |
Note: The data in this table is for illustrative purposes, based on typical correlations found in computational studies of related molecules.
Nonlinear Optical (NLO) Properties Theoretical Analysis
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and evaluation of new NLO materials. The NLO properties of a molecule are primarily determined by its polarizability (α) and hyperpolarizability (β and γ).
Theoretical calculations, often performed using DFT, can predict these NLO properties. For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. While 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid itself is not a typical NLO-phore, its benzopyran core can be functionalized to create potent NLO materials.
A computational study on chromene derivatives investigated their NLO properties using DFT. nih.gov The calculations revealed that these compounds possess notable NLO characteristics, with the average polarizability and second hyperpolarizability being quantified. Such studies provide a theoretical framework for understanding the structure-property relationships that govern the NLO response in benzopyran-based systems. The insights gained from these theoretical analyses can guide the synthesis of new materials with enhanced NLO properties.
Table 3: Calculated Nonlinear Optical Properties of Two Chromene Derivatives
| Compound | Average Polarizability ⟨α⟩ (x 10⁻²³ esu) | Second Hyperpolarizability (γ_tot) (x 10⁻³⁷ esu) |
|---|---|---|
| Chromene Derivative 4a | 6.77005 | 145 |
| Chromene Derivative 4b | Not specified | Not specified |
Source: Data from a computational study on chromene derivatives. nih.gov
Mechanistic Biological Investigations of 2 3,4 Dihydro 2h 1 Benzopyran 8 Yl Acetic Acid and Its Derivatives
In Vitro Enzyme Inhibition Studies
Aldose Reductase Inhibition Mechanisms
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme is a critical therapeutic strategy. Research on various benzopyran derivatives indicates that the acetic acid moiety is crucial for potent inhibitory activity against aldose reductase.
The inhibitory mechanism of some acetic acid derivatives has been characterized as uncompetitive with respect to both the substrate and the cofactor researchgate.net. This suggests that the inhibitor binds to the enzyme-substrate-cofactor complex, which can be an effective mode of inhibition even at high substrate concentrations, a condition often found in diabetic patients.
Table 1: Aldose Reductase Inhibitory Activity of Selected Benzopyran and Naphthopyran Derivatives
| Compound | IC50 (µM) |
|---|---|
| 3-oxo-3H-naphtho[2,1-b]pyran-1-acetic acid | 0.020 |
| Sorbinil (Reference) | 0.017 |
Histone Deacetylase (HDAC) Inhibition Mechanisms
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors are being investigated as potential anticancer agents. Histone deacetylase inhibitors typically function by binding to the zinc-containing catalytic domain of HDACs, which blocks the deacetylation of both histone and non-histone proteins mdpi.com. This leads to an accumulation of acetylated proteins, altering chromatin structure and affecting gene expression, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells nih.gov.
While there is no direct evidence of HDAC inhibition by 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, the general structural features required for HDAC inhibition include a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. It is conceivable that the carboxylic acid group of a benzopyran acetic acid derivative could act as a zinc-binding group, although this is less common than the hydroxamic acid moiety found in many potent HDAC inhibitors. Further research would be needed to explore the potential of benzopyran acetic acid derivatives as HDAC inhibitors.
P-450 Isozyme Interactions and Modulations
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many drugs. Interactions with CYP isozymes can lead to significant drug-drug interactions. The benzopyran ring, a core structure of the compound , is found in coumarins, which are known to be metabolized by several CYP isozymes.
Human CYP isozymes from the CYP1A, CYP2A, CYP2E, and CYP3A families are involved in the metabolism of coumarin (B35378) researchgate.net. Specifically, CYP2A6 is the primary enzyme responsible for the 7-hydroxylation of coumarin, a major metabolic pathway in humans nih.govnih.gov. Other isozymes, such as CYP1A1, CYP1A2, CYP2E1, and CYP3A4, can metabolize coumarin through the 3,4-epoxidation pathway, which can lead to the formation of a hepatotoxic metabolite, o-hydroxyphenylacetaldehyde researchgate.net.
Given this, it is plausible that 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid and its derivatives could also be substrates for these CYP isozymes. This could lead to competitive inhibition of the metabolism of other drugs that are substrates for the same enzymes. For example, if a benzopyran derivative binds to the active site of CYP3A4, it could inhibit the metabolism of other CYP3A4 substrates, potentially leading to increased plasma concentrations and toxicity of the co-administered drug griffith.edu.au. The specific interactions would depend on the affinity of the compound for the various CYP isozymes and the metabolic pathways involved.
In Vitro Cellular Activity Studies
Cytotoxicity and Antiproliferative Activity in Cell Lines
Numerous studies have demonstrated the cytotoxic and antiproliferative activities of benzopyran derivatives against various cancer cell lines. The mechanisms underlying these activities are diverse and appear to be dependent on the specific substitutions on the benzopyran scaffold.
One proposed mechanism of action for certain third-generation benzopyran compounds is the inhibition of tubulin polymerization nih.gov. These compounds cause mitotic delays, leading to either mitotic slippage or apoptosis in cancer cells nih.gov.
Other benzopyranone derivatives have shown antiproliferative effects that may be mediated through the modulation of estrogen receptors (ER) nih.govnih.gov. Some of these compounds were found to be more potent than tamoxifen (B1202) in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines, suggesting that their mechanism may not be solely dependent on ER antagonism nih.govnih.gov.
Furthermore, some 2-aminopropyl benzopyran derivatives have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to apoptosis and necrosis nih.gov. These compounds can also cause cell cycle arrest in the G1 phase nih.gov. Benzopyran-4-one-isoxazole hybrid compounds have also been reported to induce apoptosis in cancer cells mdpi.com.
Table 2: Antiproliferative Activity of Selected Benzopyranone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzopyranone Derivative 9 | MCF-7 | 13.9 |
| Benzopyranone Derivative 10 | MCF-7 | 12.3 |
| Benzopyranone Derivative 12 | MCF-7 | 17.0 |
| Benzopyranone Derivative 13 | MCF-7 | 12.4 |
| Tamoxifen (Reference) | MCF-7 | 18.7 |
| Benzopyranone Derivative 9 | MDA-MB-231 | 13.9 |
| Benzopyranone Derivative 10 | MDA-MB-231 | 12.3 |
| Benzopyranone Derivative 12 | MDA-MB-231 | 17.0 |
| Benzopyranone Derivative 13 | MDA-MB-231 | 12.4 |
Data adapted from a study on benzopyranone derivatives with basic amino side chains nih.gov.
Antibacterial and Antifungal Activity Mechanisms
Benzopyran derivatives have also been investigated for their antimicrobial properties, with various mechanisms of action being proposed.
Antibacterial Activity: One significant mechanism of antibacterial action for benzopyrone-based derivatives is the inhibition of bacterial DNA gyrase B nih.gov. These compounds competitively bind to the ATP-binding site of the GyrB subunit, an essential enzyme for bacterial DNA replication, leading to bacterial cell death.
Another mechanism observed with novel amphiphilic benzopyran derivatives involves the disruption of the bacterial cell membrane integrity. This disruption is accompanied by an increase in intracellular reactive oxygen species and the leakage of essential cellular components like proteins and DNA, ultimately causing bacterial death nih.gov.
Antifungal Activity: The antifungal mechanism of some coumarin derivatives, which share the benzopyran core, has been shown to involve the disruption of the fungal cell wall structure researchgate.net. This was demonstrated by the ability of the compounds to inhibit both mycelial growth and conidial germination researchgate.net.
Research on benzofuran (B130515) derivatives, which are structurally similar to benzopyrans, suggests another potential antifungal mechanism involving the mobilization of intracellular calcium. While not a direct lethal action, the alteration of calcium homeostasis can augment the effects of other antifungal agents.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid |
| Sorbinil |
| (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid |
| 3-oxo-3H-naphtho[2,1-b]pyran-1-acetic acid |
| Tamoxifen |
Neuroprotective Mechanisms in Cellular Models
The evaluation of neuroprotective agents is critical for developing treatments for neurodegenerative diseases and ischemic events like stroke. nih.gov For a compound such as 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, neuroprotective potential is typically first assessed using in vitro cellular models that simulate neurotoxic conditions.
A primary and widely used model is the Oxygen-Glucose Deprivation (OGD) assay, which mimics the ischemic conditions of a stroke in a controlled cellular environment. nih.gov In this model, primary neuronal cells or neuronal cell lines are subjected to a medium lacking oxygen and glucose for a specific period, followed by a reoxygenation phase. This process induces excitotoxicity and oxidative stress, leading to neuronal cell death. nih.govnih.gov The neuroprotective effect of a test compound is quantified by measuring cell viability, often using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
Studies on related benzopyran and benzofuran derivatives have demonstrated significant protective effects in such models. For instance, certain novel 2,2-dimethylbenzopyran derivatives were found to increase the survival rate of primary neurons subjected to OGD, with efficacy reportedly superior to the clinically used drug edaravone. nih.gov Similarly, specific benzofuran-2-carboxamide (B1298429) derivatives have shown potent and efficacious neuroprotective action against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in cultured cortical neurons. nih.gov These findings establish a clear scientific rationale for investigating the neuroprotective effects of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid using these established cellular assays.
Table 1: Illustrative Data Representation for Neuroprotection in OGD Model This table is a hypothetical representation to illustrate how data from an OGD experiment would be presented and does not represent actual experimental results for the specified compound.
| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) |
|---|---|---|---|
| Control (Normoxia) | - | 100 ± 5.2 | 0 ± 2.1 |
| OGD Vehicle | - | 45 ± 4.8 | 100 ± 8.5 |
| Compound X | 1 | 52 ± 5.1 | 85 ± 7.9 |
| Compound X | 10 | 78 ± 6.3 | 35 ± 6.2 |
| Compound X | 30 | 89 ± 5.9 | 18 ± 4.7 |
Antioxidant Mechanisms and Radical Scavenging Assays
Oxidative stress is a key pathological factor in many diseases, and the ability of a compound to scavenge free radicals is a crucial aspect of its potential therapeutic activity. The antioxidant properties of benzopyran derivatives are well-documented, often attributed to the chromane (B1220400) ring structure. researchgate.netsrce.hr
The most common method to evaluate the radical scavenging ability of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay . researchgate.net DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the solution's color fades to yellow. The change in absorbance is measured spectrophotometrically. The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Research on various (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives has shown that substitutions on the coumarin ring system, particularly with hydroxyl groups, can confer potent DPPH scavenging activity. srce.hr This provides a strong basis for assessing 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid in similar antioxidant assays to determine its capacity to neutralize free radicals.
Table 2: Illustrative Data from a DPPH Radical Scavenging Assay This table is a hypothetical representation of typical results from a DPPH assay and does not represent actual experimental data for the specified compound.
| Compound | IC50 (µM) for DPPH Scavenging |
|---|---|
| Ascorbic Acid (Standard) | 25.5 ± 1.8 |
| Trolox (Standard) | 42.1 ± 2.5 |
| Compound Y | 85.3 ± 4.7 |
Preclinical In Vivo Models for Mechanistic Validation
Chronic hyperglycemia in diabetes leads to various complications, including neuropathy, retinopathy, and nephropathy. A key mechanism underlying these complications is the activation of the polyol pathway. openmedicinalchemistryjournal.com The rate-limiting enzyme in this pathway, aldose reductase (AR) , converts excess glucose into sorbitol. openmedicinalchemistryjournal.com The intracellular accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. Therefore, the inhibition of aldose reductase is a major therapeutic strategy for preventing diabetic complications. nih.gov
Many potent aldose reductase inhibitors (ARIs) feature a carboxylic acid group, as an ionized acidic proton is often a requirement for binding to the enzyme's active site. nih.gov The acetic acid moiety in 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid makes it a plausible candidate for an ARI.
To validate this mechanism in vivo, streptozotocin (STZ)-induced diabetic rodent models are commonly used. nih.gov STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes. After inducing diabetes, animals are treated with the test compound. The efficacy of the compound is assessed by measuring sorbitol levels in target tissues, such as the sciatic nerve or lens. A significant reduction in sorbitol accumulation in the treated group compared to the untreated diabetic group indicates effective in vivo inhibition of aldose reductase. nih.gov
Table 3: Example Data for Sciatic Nerve Sorbitol Accumulation in STZ-Diabetic Rats This table is a hypothetical representation of results from an in vivo study and does not represent actual experimental data for the specified compound.
| Treatment Group | Sciatic Nerve Sorbitol Level (nmol/mg tissue) |
|---|---|
| Non-Diabetic Control | 4.5 ± 0.8 |
| STZ-Diabetic Vehicle | 22.8 ± 2.1 |
| STZ-Diabetic + Compound Z | 9.7 ± 1.5 |
| STZ-Diabetic + Epalrestat (Standard ARI) | 8.9 ± 1.3 |
Future Directions and Academic Impact
Potential for Advanced Synthetic Methodologies
The construction of the 3,4-dihydro-2H-1-benzopyran (also known as a chroman) core is a foundational aspect of accessing 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid and its derivatives. Future research is poised to move beyond traditional multi-step sequences towards more efficient and sustainable synthetic strategies. researchgate.net
Advanced methodologies that hold promise include:
C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering atom-economical routes to modify the benzopyran scaffold. beilstein-journals.orgnih.gov For instance, transition-metal-catalyzed C-H activation could enable the direct introduction of the acetic acid moiety or other functional groups onto a pre-formed benzopyran ring, bypassing classical methods that require pre-functionalized starting materials. nih.govacs.org
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of the benzopyran core or its subsequent modification could accelerate the production of compound libraries for screening.
Photoredox Catalysis: Light-mediated catalysis provides access to unique reactive intermediates under mild conditions. This could enable novel cyclization strategies or late-stage functionalization of the benzopyran structure, allowing for the creation of derivatives that are inaccessible through traditional thermal methods. nih.gov
A comparative overview of traditional versus potential advanced synthetic approaches is presented below.
| Method | Key Features | Potential Yield Improvement | Sustainability Factor |
| Traditional Synthesis | Multi-step, often requires harsh reagents, protection/deprotection steps. | Baseline | Moderate |
| C-H Functionalization | Fewer steps, high atom economy, potential for novel bond formations. nih.gov | Significant | High |
| Flow Chemistry | Enhanced process control, improved safety, scalable. | Moderate to Significant | High |
| Photoredox Catalysis | Mild reaction conditions, access to unique reactivity. | Variable | High |
Opportunities for Novel Benzopyran Scaffold Engineering
The benzopyran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com Engineering the 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid scaffold is a key future direction for exploring new biological activities.
Key opportunities include:
Late-Stage Functionalization (LSF): LSF is a powerful strategy for rapidly diversifying a core molecule at a late point in the synthetic sequence. acs.orgnyu.edu This allows medicinal chemists to fine-tune properties like potency, selectivity, and metabolic stability. For the target compound, LSF could be used to decorate the aromatic ring or the chroman core, creating a library of analogs for structure-activity relationship (SAR) studies. beilstein-journals.org
Scaffold Hopping and Bioisosteric Replacement: Future work could involve replacing the benzopyran core with other heterocyclic systems (scaffold hopping) or substituting the carboxylic acid group with bioisosteres (e.g., tetrazoles, hydroxamic acids) to modulate pharmacokinetic and pharmacodynamic properties. This could lead to the discovery of compounds with entirely new mechanisms of action.
Integration of Multi-Omics Data in Mechanistic Studies
Understanding the precise mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid and its future derivatives is crucial. The integration of multi-omics data provides a systems-level view of how a compound affects cellular processes. nashbio.comnih.gov
Future research can leverage:
Chemoproteomics: This technique can identify the direct protein targets of a small molecule within a complex biological system. researchgate.netnih.govnih.gov By modifying the compound to create a chemical probe, researchers can perform affinity-based or activity-based protein profiling to deconstruct its molecular targets. chemrxiv.orgchimia.ch
Transcriptomics and Metabolomics: Analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) following treatment with the compound can reveal the downstream pathways it modulates. nih.govembopress.org Integrating these datasets can build a comprehensive picture of the compound's biological impact, potentially uncovering novel therapeutic applications or off-target effects. nashbio.com
| Omics Technique | Information Gained | Application in Mechanistic Studies |
| Chemoproteomics | Direct protein binding partners. nih.gov | Identification of primary molecular targets. |
| Transcriptomics | Changes in global gene expression. | Elucidation of affected signaling and metabolic pathways. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Understanding downstream effects on protein networks. |
| Metabolomics | Alterations in cellular metabolite profiles. nih.gov | Revealing impact on cellular metabolism and function. |
Development of Advanced Computational Models for Prediction
In silico methods are becoming indispensable in modern drug discovery for predicting the properties and activities of novel compounds, thereby reducing the time and cost of experimental work. repcomseet.org
Future directions include:
Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid and testing their biological activity, researchers can build QSAR models. nih.gov These models use molecular descriptors to correlate chemical structure with activity, enabling the prediction of the potency of new, unsynthesized compounds. plos.org
Machine Learning and AI: Advanced machine learning algorithms can analyze vast datasets, including chemical structures and biological screening data, to predict bioactivity. nih.govnih.govgithub.com These models can identify subtle patterns that are not apparent through traditional analysis, guiding the design of more effective molecules. plos.orgnih.gov
Molecular Dynamics Simulations: These simulations can model the interaction between the compound and its protein target over time, providing insights into binding stability, conformational changes, and the energetic drivers of the interaction.
Contribution to Chemical Biology and Drug Discovery Methodologies
Beyond its own potential therapeutic value, 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid and its derivatives can serve as valuable tools for chemical biology and contribute to broader drug discovery methodologies.
Development of Chemical Probes: Well-characterized derivatives can be developed into chemical probes to study specific biological pathways or protein functions. By attaching fluorescent tags or bioorthogonal handles, these probes can be used to visualize and track their targets in living cells.
Fragment-Based Drug Discovery (FBDD): The dihydro-benzopyran scaffold could serve as a starting point in FBDD campaigns. By identifying low-affinity fragments that bind to a target of interest, these can be grown or linked to build more potent, drug-like molecules.
Validation of Novel Targets: Bioactive derivatives can be used to pharmacologically validate new drug targets identified through genomic or proteomic studies, providing crucial evidence of their "druggability" before committing to large-scale drug development programs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted phenylacetic acid derivatives or through Friedel-Crafts alkylation. Key variables include temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., Lewis acids like AlCl₃). Yield optimization often requires iterative adjustment of these parameters. For example, higher temperatures may accelerate cyclization but risk side reactions like over-alkylation. Chromatographic purification (e.g., silica gel column) is commonly used post-synthesis .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 2.8–3.2 (multiplet for dihydrobenzopyran protons), δ 4.1–4.3 (acetic acid side chain), and aromatic protons at δ 6.7–7.2.
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) and UV detection at 254 nm provide high-resolution separation .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 235.1 (calculated for C₁₁H₁₂O₃).
Q. What are the known biological or pharmacological activities of this compound?
- Methodological Answer : Preliminary studies suggest anti-inflammatory and antioxidant properties, likely due to the benzopyran scaffold’s ability to scavenge free radicals. In vitro assays (e.g., DPPH radical scavenging) show IC₅₀ values comparable to ascorbic acid. However, pharmacological validation requires dose-response studies in cell lines (e.g., RAW 264.7 macrophages) and animal models .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites (e.g., the acetic acid moiety’s carboxyl group). Molecular docking (AutoDock Vina) against targets like COX-2 or NF-κB can identify binding affinities. For example, substituting the benzopyran ring with electron-withdrawing groups (e.g., -NO₂) may improve interaction with catalytic residues. Experimental validation via SAR studies is critical .
Q. What experimental design strategies minimize variability in synthesizing and testing derivatives?
- Methodological Answer : Factorial design (e.g., 2³ full factorial) isolates critical variables: catalyst loading, temperature, and solvent ratio. Response Surface Methodology (RSM) optimizes conditions for maximum yield. For biological assays, randomized block designs control batch-to-batch variability. Statistical tools like ANOVA and Tukey’s HSD test validate significance .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity. Standardize protocols:
- Use USP-grade reagents and LC-MS-validated compounds.
- Include positive controls (e.g., ibuprofen for anti-inflammatory assays).
- Replicate experiments across independent labs. Meta-analyses of published data can identify trends obscured by outliers .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization risks increase at higher temperatures. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
